molecular formula C7H13N3 B12906979 3-((3-Aminopropyl)amino)but-3-enenitrile CAS No. 113518-22-2

3-((3-Aminopropyl)amino)but-3-enenitrile

Cat. No.: B12906979
CAS No.: 113518-22-2
M. Wt: 139.20 g/mol
InChI Key: QJJJDYNOXPEYRK-UHFFFAOYSA-N
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Description

3-((3-Aminopropyl)amino)but-3-enenitrile is an organic compound characterized by the presence of both an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Aminopropyl)amino)but-3-enenitrile typically involves the reaction of 3-aminopropylamine with but-3-enenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-((3-Aminopropyl)amino)but-3-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of diamines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Oximes or nitrile oxides.

    Reduction: Diamines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

3-((3-Aminopropyl)amino)but-3-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 3-((3-Aminopropyl)amino)but-3-enenitrile exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitrile group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    3-Aminopropylamine: Similar in structure but lacks the nitrile group.

    But-3-enenitrile: Contains the nitrile group but lacks the amino group.

    3-Aminobut-2-enenitrile: Similar but with different positioning of the amino group.

Uniqueness: 3-((3-Aminopropyl)amino)but-3-enenitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

Biological Activity

3-((3-Aminopropyl)amino)but-3-enenitrile, also known as a derivative of aminoalkenes, has garnered attention in recent research for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a nitrile functional group, suggesting possible interactions with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C7H12N4
Molecular Weight: 168.20 g/mol
CAS Number: 113518-22-2
IUPAC Name: this compound

The structural formula can be represented as follows:

H2NC3H7NC=CCN\text{H}_2\text{N}-\text{C}_3\text{H}_7-\text{N}-\text{C}=\text{C}-\text{C}\equiv \text{N}

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition can lead to altered cellular processes, which may be beneficial in treating diseases characterized by dysregulated enzyme activity.
  • Receptor Interaction : The presence of the aminopropyl group suggests potential interactions with neurotransmitter receptors, possibly influencing signaling pathways related to mood and cognition.
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound might also possess activity against various pathogens.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Activity Type Description References
AntimicrobialExhibits activity against certain bacteria and fungi.
AnticancerPotential to inhibit cancer cell proliferation in vitro.
NeuroprotectiveMay protect neuronal cells from oxidative stress.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

  • Anticancer Activity : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Neuroprotective Effects : In a model of oxidative stress-induced neuronal damage, administration of this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage.
  • Antimicrobial Efficacy : A comparative analysis showed that this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific assays.

Research Findings

Recent findings highlight the potential therapeutic applications of this compound:

  • Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
  • Neurological Disorders : Its neuroprotective properties suggest utility in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Properties

CAS No.

113518-22-2

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

3-(3-aminopropylamino)but-3-enenitrile

InChI

InChI=1S/C7H13N3/c1-7(3-5-9)10-6-2-4-8/h10H,1-4,6,8H2

InChI Key

QJJJDYNOXPEYRK-UHFFFAOYSA-N

Canonical SMILES

C=C(CC#N)NCCCN

Origin of Product

United States

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